molecular formula C7H10N2O3 B008928 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide CAS No. 103871-68-7

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide

Cat. No. B008928
M. Wt: 170.17 g/mol
InChI Key: HOBBHFPXZJUPFV-UHFFFAOYSA-N
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Description

“3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide” is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol. It belongs to the class of oxazole derivatives, which are known for their wide spectrum of biological activities .


Synthesis Analysis

Oxazole derivatives, including “3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide”, are synthesized using various methods. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . This structure is common to all oxazole derivatives, including “3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide”.


Chemical Reactions Analysis

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities are largely dependent on the substitution pattern in the oxazole derivatives .

Future Directions

The future directions for “3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide” and other oxazole derivatives lie in their potential for medicinal applications. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that “3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide” and other oxazole derivatives may have promising futures in the field of medicinal chemistry.

properties

IUPAC Name

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)8-7(11)5-3-6(10)9-12-5/h3-4H,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBHFPXZJUPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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